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molecular formula C5H2Br2O2 B1208251 2(5H)-Furanone, 5-(dibromomethylene)- CAS No. 32323-44-7

2(5H)-Furanone, 5-(dibromomethylene)-

Cat. No. B1208251
M. Wt: 253.88 g/mol
InChI Key: BDLMXHQRTQCETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07955596B2

Procedure details

The furanones to be used in accordance with the present invention may be obtained from natural sources or chemically synthesized. For example, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone and 3-butyl-5-(dibromomethylene)-2-(5H)-furanone may be extracted and purified from seaweed (e.g., the marine algae Delisea pulchra) as previously described (see, e.g., de Nys et al. Tetrahedron 1993; 49:11213-11220). Alternatively, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, 3-butyl-5-(dibromomethylene)-2-(5H)-furanone, 5-(bromomethylene)-2-(5H)-furanone, 4-bromo-5-(bromomethylene)-2(5H)-furanone, and/or 5-(dibromomethylene)-2(5H)-furanone may be chemically synthesized as previously described (see, e.g.: Beechan and Sims. Tetrahedron Letters 1979; 19:1649-1652; Manny et al. Tetrahedron. 1997; 53:15813-15826; and Ren, Sims and Wood. Let. Appl. Microbiol. 2002; 34-293-299).
[Compound]
Name
furanones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-butyl-5-(dibromomethylene)-2-(5H)-furanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1=C(CCCC)C(=O)O/C/1=C\Br.C([C:18]1[C:19](=[O:26])[O:20][C:21](=[C:23]([Br:25])[Br:24])[CH:22]=1)CCC>>[Br:24][C:23]([Br:25])=[C:21]1[O:20][C:19](=[O:26])[CH:18]=[CH:22]1

Inputs

Step One
Name
furanones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC/1=C(C(O\C1=C/Br)=O)CCCC
Step Three
Name
3-butyl-5-(dibromomethylene)-2-(5H)-furanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C=1C(OC(C1)=C(Br)Br)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be obtained from natural sources
CUSTOM
Type
CUSTOM
Details
chemically synthesized
CUSTOM
Type
CUSTOM
Details
purified from seaweed (e.g.
CUSTOM
Type
CUSTOM
Details
Alternatively, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, 3-butyl-5-(dibromomethylene)-2-(5H)-furanone, 5-(bromomethylene)-2-(5H)-furanone, 4-bromo-5-(bromomethylene)-2(5H)-furanone, and/or 5-(dibromomethylene)-2(5H)-furanone may be chemically synthesized

Outcomes

Product
Name
Type
Smiles
BrC(=C1C=CC(O1)=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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